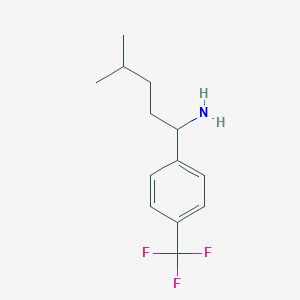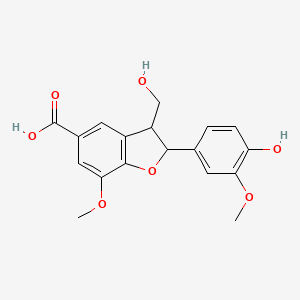
(R)-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-4-メチル-1-(4-(トリフルオロメチル)フェニル)ペンタン-1-アミンは、アミンのクラスに属する有機化合物です。これは、フェニル環に結合したトリフルオロメチル基の存在によって特徴付けられ、さらにペンタン-1-アミン鎖に結合しています。
準備方法
合成経路と反応条件
(R)-4-メチル-1-(4-(トリフルオロメチル)フェニル)ペンタン-1-アミンの合成は、通常、次の手順を伴います。
出発物質: 合成は、4-(トリフルオロメチル)ベンズアルデヒドや(R)-4-メチルペンタン-1-アミンなどの適切な出発物質の選択から始まります。
中間体の形成: 最初のステップでは、4-(トリフルオロメチル)ベンズアルデヒドと(R)-4-メチルペンタン-1-アミンを穏やかな酸性条件下で反応させることで、中間体シッフ塩基を形成します。
還元: シッフ塩基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して還元され、目的のアミン生成物が得られます。
工業生産方法
工業的な設定では、(R)-4-メチル-1-(4-(トリフルオロメチル)フェニル)ペンタン-1-アミンの生産には、次のことが含まれる場合があります。
大規模反応器: 効率的な混合と反応制御を確保するために、大規模反応器を使用します。
触媒: 反応速度と選択性を向上させるために、触媒を使用します。
精製: 高純度の製品を得るために、蒸留や結晶化などの精製技術を実施します。
化学反応の分析
反応の種類
(R)-4-メチル-1-(4-(トリフルオロメチル)フェニル)ペンタン-1-アミンは、次のものを含むさまざまな化学反応を起こします。
酸化: アミン基は、対応するイミンまたはニトリルを形成するために酸化することができます。
還元: この化合物は、2級アミンまたは3級アミンを形成するために還元することができます。
置換: トリフルオロメチル基は、求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬は、酸性または塩基性条件下で一般的に使用されます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核剤は、適切な塩基の存在下で使用することができます。
主な生成物
これらの反応から生成される主な生成物には、イミン、ニトリル、2級アミン、および元の化合物の置換誘導体が含まれます。
科学研究への応用
化学
化学において、(R)-4-メチル-1-(4-(トリフルオロメチル)フェニル)ペンタン-1-アミンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学的研究では、この化合物は、生体高分子との潜在的な相互作用について研究されています。これは、タンパク質-リガンド相互作用や酵素活性に対するトリフルオロメチル基の影響を調べるためのプローブとして役立つ可能性があります。
医学
医薬品化学では、(R)-4-メチル-1-(4-(トリフルオロメチル)フェニル)ペンタン-1-アミンは、医薬品中間体としての可能性について探求されています。トリフルオロメチル基は、薬物候補の代謝安定性とバイオアベイラビリティを向上させることが知られています。
産業
産業部門では、この化合物は、トリフルオロメチル基が疎水性や耐薬品性などの望ましい特性を付与するポリマーやコーティングなどの高度な材料の開発に使用されています。
科学的研究の応用
Chemistry
In chemistry, ®-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the effects of trifluoromethyl groups on protein-ligand interactions and enzyme activity.
Medicine
In medicinal chemistry, ®-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine is explored for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and coatings, where the trifluoromethyl group imparts desirable properties like hydrophobicity and chemical resistance.
作用機序
(R)-4-メチル-1-(4-(トリフルオロメチル)フェニル)ペンタン-1-アミンの作用機序は、特定の分子標的との相互作用を含みます。トリフルオロメチル基は、疎水性相互作用を高めることで、化合物の標的タンパク質への結合親和性を向上させることができます。さらに、アミン基は、活性部位の残基と水素結合を形成し、化合物の全体的な結合強度と特異性に貢献します。
類似の化合物との比較
類似の化合物
- (R)-1-(3-フルオロ-4-(トリフルオロメチル)フェニル)ペンタン-1-アミン
- (R)-1-(3-クロロ-4-(トリフルオロメチル)フェニル)ペンタン-1-アミン
- 1-(3-(トリフルオロメチル)フェニル)エタンアミン
独自性
(R)-4-メチル-1-(4-(トリフルオロメチル)フェニル)ペンタン-1-アミンは、ペンタン-1-アミン鎖にトリフルオロメチル基とメチル基の両方が存在するため、独自です。この組み合わせにより、類似の化合物では見られない、脂溶性や代謝安定性などの独特の化学的および物理的特性が生まれます。
類似化合物との比較
Similar Compounds
- ®-1-(3-fluoro-4-(trifluoromethyl)phenyl)pentan-1-amine
- ®-1-(3-chloro-4-(trifluoromethyl)phenyl)pentan-1-amine
- 1-(3-(trifluoromethyl)phenyl)ethanamine
Uniqueness
®-4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-amine is unique due to the presence of both a trifluoromethyl group and a methyl group on the pentan-1-amine chain. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds.
特性
IUPAC Name |
4-methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9,12H,3,8,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCLWAPCXBUSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C1=CC=C(C=C1)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4,6-dideoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12104639.png)

![4-(15'-Acetyloxy-4-hydroxy-2',6,11'-trimethyl-7'-methylidene-2,6'-dioxospiro[3a,4,7,7a-tetrahydro-1-benzofuran-3,13'-5-oxatetracyclo[10.2.1.01,10.04,8]pentadec-10-ene]-5-yl)pentyl acetate](/img/structure/B12104649.png)
![Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12104658.png)
![6-[2-[3-[(1-carboxy-3-phenylpropyl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104664.png)

![n-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12104673.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12104676.png)

![2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester](/img/structure/B12104679.png)


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B12104716.png)
